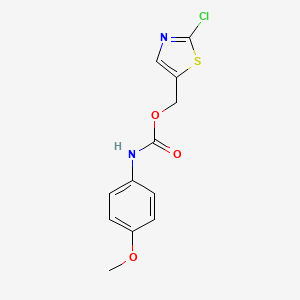

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

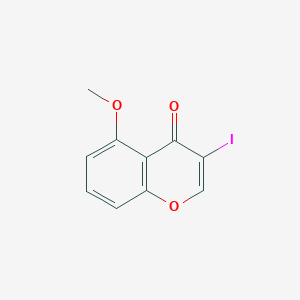

The compound “(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate” is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur atoms . The molecule also contains a carbamate group (N-(4-methoxyphenyl)carbamate), which is a functional group derived from carbamic acid and consists of a carbonyl (a double bond between carbon and oxygen) and an amine (a nitrogen atom with a lone pair of electrons).

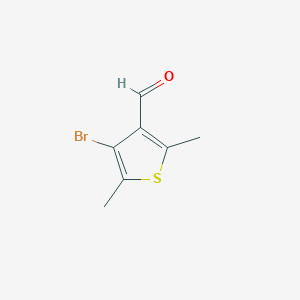

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The carbamate group would be attached to the thiazole ring via a methylene (-CH2-) linker .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbamate group could potentially undergo hydrolysis, and the thiazole ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the thiazole and carbamate groups. For example, thiazoles are typically aromatic and relatively stable, while carbamates can be hydrolyzed under certain conditions .Scientific Research Applications

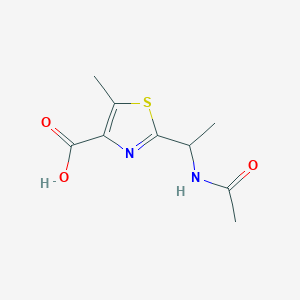

Synthesis and Chemical Characterization

Several studies have highlighted the synthesis and chemical characterization of thiazole derivatives, which are structurally related to (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate. These compounds are synthesized through various chemical reactions and evaluated for their physical and chemical properties, including melting points, spectral data (IR, NMR), and elemental analysis. The focus on thiazole derivatives underlines the chemical interest in thiazole-containing compounds due to their diverse biological and pharmacological properties (Hanusek et al., 2006; Velikorodov et al., 2014).

Antimicrobial and Antifungal Activities

Research into thiazole derivatives includes the investigation of their antimicrobial and antifungal activities. These compounds have been tested against various microorganisms, showing moderate to significant activities. This suggests potential applications in the development of new antimicrobial agents (Ameen & Qasir, 2017; Prasad & Nayak, 2016).

Biological Activity and Potential Pharmacological Applications

Studies have also explored the broader biological activity of thiazole derivatives, including their potential as anticancer, anti-inflammatory, and cardioprotective agents. These investigations provide insights into the mechanisms of action and the therapeutic potential of these compounds in treating various diseases (Drapak et al., 2019; Wu, 2013).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Thiazoles are found in many biologically active compounds and pharmaceuticals, and carbamates are used in a variety of applications from pesticides to pharmaceuticals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGOWUWFIXTQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)

![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)

![N-[1-(3,5-Dimethylpyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)

![N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2817696.png)